(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid
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Overview
Description
(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid is a complex organic compound with a highly specific stereochemistry. This compound is notable for its incorporation of deuterium atoms, which are isotopes of hydrogen, making it a subject of interest in various scientific fields, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Hydrogenation: Introduction of deuterium atoms through catalytic hydrogenation using deuterium gas.
Cyclization: Formation of the cyclopenta[a]phenanthrene core through intramolecular cyclization reactions.
Functional Group Modifications: Introduction of hydroxyl and carboxyl groups through selective oxidation and esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Using large-scale reactors to carry out the multi-step synthesis.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Purification: Utilizing techniques such as chromatography and crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a model molecule to study isotopic effects and reaction mechanisms. Its unique structure allows researchers to investigate the influence of deuterium atoms on chemical reactivity and stability.
Biology
In biological research, this compound is used to study metabolic pathways and enzyme interactions. The presence of deuterium atoms can help trace the metabolic fate of the compound in biological systems.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its unique structure and isotopic composition may offer advantages in drug design, such as improved metabolic stability and reduced toxicity.
Industry
In the industrial sector, this compound is used in the development of advanced materials and chemical processes. Its unique properties make it a valuable component in the synthesis of high-performance polymers and catalysts.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The deuterium atoms in the compound can influence its binding affinity and metabolic stability, leading to unique biological effects. The pathways involved may include:
Enzyme Inhibition: Blocking the activity of specific enzymes.
Receptor Modulation: Altering the function of cellular receptors.
Metabolic Pathways: Influencing the metabolic fate of the compound in biological systems.
Comparison with Similar Compounds
Similar Compounds
(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid: Similar structure but without deuterium atoms.
(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]butanoic acid: Similar structure with a different side chain.
Uniqueness
The incorporation of deuterium atoms in (4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid makes it unique. Deuterium atoms can significantly alter the compound’s chemical and biological properties, offering potential advantages in various applications.
Properties
Molecular Formula |
C24H40O3 |
---|---|
Molecular Weight |
381.6 g/mol |
IUPAC Name |
(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21,25H,4-14H2,1-3H3,(H,26,27)/t15-,16-,17-,18+,19-,20+,21+,23+,24-/m1/s1/i10D2,14D2,17D |
InChI Key |
SMEROWZSTRWXGI-WODFLMNXSA-N |
Isomeric SMILES |
[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@@H]2C1([2H])[2H])CC[C@@H]4[C@H](C)CCC(=O)O)C)C)([2H])[2H])O |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
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